2-Bromo-3,5,6-trifluoropyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Research
Halogenated pyridine scaffolds are of paramount importance in chemical research, primarily due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The pyridine ring itself is a privileged scaffold, appearing in thousands of biologically active compounds and approved drugs. The strategic placement of halogen atoms—such as fluorine, chlorine, and bromine—serves as a powerful tool for medicinal chemists to fine-tune the properties of these molecules.
Halogenation can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can alter the acidity or basicity of the pyridine nitrogen and influence the molecule's conformation and binding affinity to biological targets. The carbon-halogen bond also provides a reactive handle for further synthetic transformations, allowing for the construction of complex molecular architectures through various cross-coupling reactions.
Overview of Fluorinated Pyridines as Synthetic Intermediates
Among halogenated pyridines, fluorinated derivatives have garnered special attention. The incorporation of fluorine atoms can lead to significant changes in a molecule's physicochemical and biological properties. Fluorine's high electronegativity can alter the reactivity of the pyridine ring, making it more susceptible to certain types of reactions.
Fluorinated pyridines are highly valued as synthetic intermediates. The presence of fluorine can activate adjacent positions for nucleophilic aromatic substitution (SNAr), a fundamental transformation in heterocyclic chemistry. This allows for the introduction of a wide array of functional groups. For instance, a fluorine atom can be displaced by nucleophiles such as amines, alcohols, and thiols to create more complex derivatives. Moreover, fluorinated pyridines serve as key precursors for creating more saturated, three-dimensional structures like fluorinated piperidines, which are desirable motifs in drug discovery. bldpharm.com
Contextualization of 2-Bromo-3,5,6-trifluoropyridine within Advanced Heterocyclic Chemistry
This compound is a prime example of a polyhalogenated pyridine that serves as a highly versatile intermediate in advanced heterocyclic chemistry. Its structure, featuring a bromine atom at the 2-position and three electron-withdrawing fluorine atoms at the 3-, 5-, and 6-positions, makes it a uniquely reactive building block.
The strong electron-withdrawing effect of the three fluorine atoms significantly polarizes the pyridine ring, making the bromine atom at the 2-position exceptionally labile and an excellent leaving group in nucleophilic substitution reactions. This high reactivity is exploited by synthetic chemists to introduce various functional groups with precision.
Furthermore, the bromo-substituent allows this compound to readily participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds and constructing complex biaryl compounds, which are common motifs in many biologically active molecules. The strategic combination of a reactive bromine atom and activating fluorine substituents makes this compound a powerful tool for accessing novel and complex heterocyclic structures.
Properties and Reactivity of this compound
The utility of this compound as a synthetic intermediate is defined by its distinct physicochemical properties and chemical reactivity.
Table 1: Physicochemical Properties and Identifiers
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅BrF₃N |
| Molecular Weight | 211.97 g/mol |
| Boiling Point (estimated) | 160.5 ± 35.0 °C |
| Density (estimated) | 1.9 ± 0.1 g/cm³ |
| CAS Number | 1186194-66-0 |
| SMILES Notation | FC1=CC(F)=C(F)N=C1Br |
| InChI Key | GTOTXPOTRNIDLC-UHFFFAOYSA-N |
Data sourced from reference
Table 2: Key Chemical Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. The strong electron-withdrawing nature of the fluorine atoms activates the C-Br bond for this transformation. |
| Cross-Coupling Reactions | The compound is an excellent substrate for transition-metal-catalyzed reactions like the Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures. |
| Oxidation and Reduction | The pyridine ring can undergo oxidation or reduction under specific conditions to yield different classes of derivatives. |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOTXPOTRNIDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672328 | |
| Record name | 2-Bromo-3,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-66-0 | |
| Record name | 2-Bromo-3,5,6-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3,5,6 Trifluoropyridine and Its Analogues
Established Preparative Routes to Brominated and Fluorinated Pyridines
The foundation for synthesizing complex molecules like 2-Bromo-3,5,6-trifluoropyridine lies in the established methods for introducing halogens to the pyridine (B92270) core. These methods range from direct halogenation to more nuanced approaches involving precursor molecules.
The halogenation of pyridine rings is often challenging due to the electron-deficient nature of the π-system, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to electron-rich aromatics. nih.gov Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids, which can lead to limited scope and mixtures of regioisomers.
Fluorination presents its own unique set of challenges. However, significant progress has been made in developing selective fluorination methods. One notable advancement is the use of silver(II) fluoride (B91410) (AgF2) for the site-selective C-H fluorination of pyridines and diazines. nih.gov This method allows for the introduction of a fluorine atom specifically at the position adjacent to the ring nitrogen under ambient conditions. nih.gov The resulting 2-fluoropyridines are valuable intermediates, as the fluoride can be subsequently displaced by a range of nucleophiles in SNAr reactions. acs.org
Bromination can be achieved through various routes, including the diazotization of aminopyridines. The Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and subsequently replaced by a bromide, is a classic and effective method. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) by treatment with sodium nitrite (B80452) in the presence of hydrobromic acid. orgsyn.orggoogle.com Another approach involves the direct bromination of pyridine, though this often requires high temperatures and can yield multiple products. orgsyn.org More advanced strategies utilize designed phosphine (B1218219) reagents to achieve site-selective halogenation of unactivated pyridines. nih.gov
A summary of common halogenation and fluorination reactions is presented below.
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| Pyridine | AgF2 | 2-Fluoropyridine (B1216828) | C-H Fluorination nih.gov |
| 2-Aminopyridine | NaNO2, HBr | 2-Bromopyridine | Diazotization orgsyn.orggoogle.com |
| 3-Methylpyridine | HF, Cl2 | 3-(Trifluoromethyl)pyridine, 3-(Chlorodifluoromethyl)pyridine | Side-chain fluorination google.com |
| Pyridine | F2, I2 | 2-Fluoropyridine | Electrophilic-like fluorination rsc.org |
Pentafluoropyridine (B1199360) serves as a versatile precursor for the synthesis of various substituted fluorinated pyridines. Its highly electron-deficient ring is exceptionally activated towards nucleophilic aromatic substitution (SNAr). The reactivity of the fluorine atoms towards substitution generally follows the order: 4-position > 2-position > 3-position. nih.gov This predictable regioselectivity allows for the controlled introduction of a wide range of nucleophiles. nih.gov
For example, reacting pentafluoropyridine with nucleophiles such as malononitrile, piperazine, or thiols leads to the selective displacement of the fluorine atom at the 4-position, yielding 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.gov Further substitution can sometimes occur, for instance, the product of the reaction with 1-methyl-1H-tetrazole-5-thiol can undergo a subsequent reaction with ethanol (B145695) to yield 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine. nih.gov
Reduction of pentafluoropyridine can also be used to generate tetrafluoropyridines. A method using zinc powder in an aqueous solution of an alkali metal hydroxide (B78521) has been shown to selectively reduce the fluorine atom at the 4-position to afford 2,3,5,6-tetrafluoropyridine (B1295328) in high yield and purity. google.com This tetrafluorinated intermediate can then potentially undergo further functionalization.
| Precursor | Reagent(s) | Product | Key Feature |
| Pentafluoropyridine | Piperazine, NaHCO3 | 1,4-Bis(perfluoropyridin-4-yl)piperazine | Selective substitution at 4-position nih.gov |
| Pentafluoropyridine | Zn powder, aq. NaOH | 2,3,5,6-Tetrafluoropyridine | Selective reduction at 4-position google.com |
| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol, NaHCO3 | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | Nucleophilic substitution at 4-position nih.gov |
Electrochemical synthesis offers an alternative pathway for the fluorination of organic compounds, including pyridines. These methods can provide selective fluorination under mild conditions. researchgate.net The choice of electrolyte and fluorine source is crucial for the success of these reactions. researchgate.netelectrosynthesis.com
For example, the electrochemical fluorination of pyridine in an acetonitrile (B52724) solution containing triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF) as both the supporting electrolyte and fluorine source can selectively produce 4-fluoropyridine. researchgate.net Similarly, 2-fluoropyridine has been synthesized via electrochemical fluorination at a platinum anode using tetramethylammonium (B1211777) dihydrogen trifluoride (Me4NF·2HF) in acetonitrile. researchgate.net The reaction yield and rate are dependent on the concentration of the fluoride source and the applied potential. researchgate.net While these methods demonstrate the potential of electrochemistry for selective monofluorination, the synthesis of more complex polyfluorinated pyridines like this compound via electrochemical means is less commonly reported.
| Substrate | Electrolyte / Fluorine Source | Product |
| Pyridine | Et3N·3HF in Acetonitrile | 4-Fluoropyridine researchgate.net |
| Pyridine | Me4NF·2HF in Acetonitrile | 2-Fluoropyridine researchgate.net |
Regioselective Synthesis Strategies for this compound
The specific synthesis of this compound requires precise control over the placement of both the bromine and fluorine substituents. This is typically achieved through multi-step sequences that leverage the differing reactivities of various positions on a pre-functionalized pyridine ring.
The direct synthesis of this compound often involves the selective bromination of a trifluoropyridine precursor. One common method is the reaction of 3,5,6-trifluoropyridine with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. The regioselectivity of this reaction is directed by the existing fluorine substituents, leading to the introduction of the bromine atom at the 2-position.
Alternative strategies for regioselective bromination that could be adapted for such syntheses include:
Diazotization of Amines: Starting from a corresponding aminotrifluoropyridine, a Sandmeyer reaction could be employed to introduce the bromine atom with high regioselectivity. The synthesis of 2-bromopyridine from 2-aminopyridine is a well-established example of this approach. orgsyn.orggoogle.com
Metalation-Halogenation: Directed ortho-metalation followed by quenching with a bromine source is a powerful tool for regioselective halogenation, although it often requires a directing group.
Selectfluor-Promoted Bromination: Using a combination of Selectfluor and a bromide source like LiBr can achieve regioselective bromination of aminopyridines under mild conditions. rsc.org
Controlled fluorination is essential for building the trifluorinated pyridine core. While direct fluorination of pyridine often yields 2-fluoropyridine, achieving a specific trisubstitution pattern requires a more strategic approach, often starting from a partially halogenated precursor.
Key methods for controlled fluorination include:
Halogen Exchange (Halex) Reactions: This is a cornerstone of industrial fluoropyridine synthesis. Starting with a polychlorinated pyridine, chlorine atoms are sequentially replaced with fluorine using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures. The regioselectivity is governed by the relative reactivity of the different positions.
C-H Fluorination: As mentioned previously, methods using reagents like AgF2 allow for direct fluorination at the C-H bond adjacent to the nitrogen. nih.gov This can be a powerful tool for late-stage fluorination of complex pyridine derivatives. acs.org
Copper-Catalyzed Fluorination: Recent developments have shown that copper(I) can catalyze the fluorination of aryl bromides using AgF as the fluorine source, particularly when a directing group like a pyridyl moiety is present. rsc.org This opens possibilities for converting a bromo- or dibromofluoropyridine into a more highly fluorinated analogue.
The synthesis of this compound likely involves a combination of these strategies, starting from a suitable pyridine or picoline precursor, followed by a sequence of fluorination and bromination steps designed to achieve the desired substitution pattern.
Advanced Synthetic Techniques Applicable to this compound
Traditional synthetic methods often require harsh conditions and long reaction times. Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of efficiency, safety, and scalability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of accelerating reaction rates, improving yields, and enhancing selectivity. nih.gov The application of microwave heating to the synthesis of heterocyclic compounds, including pyridines, has been well-documented. nih.govnih.gov
While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be applied to its formation. A plausible approach involves the bromination of a suitable trifluoropyridine precursor. For instance, the synthesis of analogous brominated pyridines has been successfully achieved using microwave irradiation. researchgate.net A general method for the synthesis of this compound involves the bromination of 3,5,6-trifluoropyridine with a brominating agent like N-bromosuccinimide (NBS) or bromine. Microwave assistance in such a reaction would be expected to significantly reduce the reaction time from hours to minutes and potentially improve the yield and purity of the final product.
In a related microwave-assisted synthesis of a pyrrolidine-fused chlorin, N-alkylation with 2-bromoethanaminium bromide was achieved in just 5 minutes at 75°C, yielding 68% of the product. nih.gov This demonstrates the potential for rapid and efficient microwave-promoted reactions involving bromo-functionalized reagents.
Table 1: Illustrative Microwave-Assisted Synthesis of a Brominated Heterocycle
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 5-bromo-2-aminopyridine, 2-bromo-1-(3,4-dichlorophenyl)ethanone | DMF | 150 | 10 | Not Specified | researchgate.net |
This table, while not for the target compound, illustrates the typical parameters and efficiency gains achievable with microwave-assisted synthesis for structurally related molecules.
Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers numerous advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. The synthesis of various heterocyclic compounds, including pyridines, has been successfully demonstrated using flow reactors. interchim.fr
The synthesis of this compound could be adapted to a flow process. For example, the initial fluorination steps to produce the trifluoropyridine precursor, often achieved through a Halex reaction (halogen exchange), can be performed in a continuous-flow setup. acsgcipr.org A case study on the synthesis of 2,3,6-trifluoropyridine (B1273225) from 2,3,6-trichloropyridine (B1294687) using a continuous-flow system with CsF/DMF at 160°C achieved a 92% conversion with a residence time of just 30 minutes.
The subsequent bromination step could also be integrated into a sequential flow process. A solution of the trifluoropyridine precursor and the brominating agent could be mixed in a T-mixer and then passed through a heated reactor coil to afford the desired this compound. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and safety, especially for highly exothermic reactions.
Table 2: Example of a Continuous Flow Synthesis of a Fluorinated Pyridine
| Precursor | Reagent | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |
| 2,3,6-Trichloropyridine | CsF | DMF | 160 | 30 | 92 |
This example highlights the efficiency of flow chemistry in producing fluorinated pyridine intermediates, a strategy directly applicable to the synthesis of this compound.
Industrial Scale Production Considerations and Optimization Studies
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and requires careful optimization of reaction conditions and processes. For a compound like this compound, which is likely an intermediate in the production of high-value products like pharmaceuticals and agrochemicals, efficiency and cost-effectiveness are paramount. postapplescientific.com
The industrial production of pyridines often relies on well-established synthetic routes like the Chichibabin synthesis or Bönnemann cyclization for the basic pyridine ring, followed by functionalization. postapplescientific.com For highly substituted pyridines, a multi-step synthesis is common. The production of this compound would likely involve the large-scale synthesis of a suitable pyridine precursor followed by fluorination and bromination steps.
Optimization studies for industrial production would focus on several key areas:
Raw Material Cost and Availability: Sourcing inexpensive and readily available starting materials is crucial for economic viability. google.com
Reaction Conditions: Optimizing temperature, pressure, catalyst loading, and reaction time to maximize yield and throughput while minimizing energy consumption. The use of continuous flow reactors is highly advantageous in this regard. researchgate.net
Process Safety: Handling of potentially hazardous reagents like bromine and anhydrous hydrogen fluoride (often used in fluorination reactions) requires robust safety protocols and specialized equipment, such as tubular reactors for better management of exothermic reactions.
Waste Minimization and Environmental Impact: Developing greener synthetic routes with higher atom economy and reduced solvent usage is an increasingly important consideration. rsc.org
Purification: Implementing efficient and scalable purification techniques to ensure the final product meets stringent purity requirements.
The Halex reaction is a key industrial process for the synthesis of fluorinated aromatics. acsgcipr.org Optimization of this reaction for the production of the trifluoropyridine precursor would involve screening different fluoride sources (e.g., KF, CsF), phase-transfer catalysts, and solvent systems to achieve the highest possible conversion and selectivity.
Table 3: Comparison of Synthetic Methodologies for Halogenated Pyridine Production
| Feature | Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |
| Scalability | Challenging | Moderate | Excellent |
| Safety | Lower (thermal runaway risk) | Moderate | High (small reaction volumes) |
| Reaction Time | Long | Short | Very Short (residence time) |
| Process Control | Limited | Good | Excellent |
| Energy Efficiency | Low | High | High |
This table summarizes the key advantages of adopting advanced synthetic techniques for the industrial production of this compound and its analogues.
Reactivity and Mechanistic Investigations of 2 Bromo 3,5,6 Trifluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring in 2-Bromo-3,5,6-trifluoropyridine is significantly activated towards nucleophilic attack. The cumulative inductive effects of the fluorine substituents and the nitrogen heteroatom make the carbon atoms of the ring electrophilic. This activation facilitates the addition of nucleophiles, leading to the formation of a stabilized intermediate known as a Meisenheimer complex, which then expels a halide ion to yield the substituted product. masterorganicchemistry.com
The bromine atom at the C-2 position is a primary site for nucleophilic displacement. The C-2 and C-6 positions (ortho to the nitrogen atom) are the most activated sites in the pyridine ring for nucleophilic attack. The bromine atom, being a good leaving group and situated at the activated C-2 position, is readily substituted by a variety of nucleophiles. In many reactions involving polyhalogenated aromatic compounds, the C-Br bond is more reactive than C-F bonds under specific conditions, particularly in metal-catalyzed reactions, but it is also a viable leaving group in SNAr reactions.
While the C-Br bond is a reactive site, the fluorine atoms on the ring are also potential leaving groups in SNAr reactions. In nucleophilic aromatic substitution, the rate of reaction is often influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state, with fluorine being particularly effective at this. masterorganicchemistry.com The order of leaving group ability in SNAr is typically F > Cl > Br > I. The C-6 fluorine is at an ortho position activated by the ring nitrogen, making it a potential site for substitution, competing with the C-2 bromine. researchgate.net In analogous compounds like pentafluoropyridine (B1199360), substitution occurs preferentially at the C-4 (para) position, followed by the C-2 and C-6 (ortho) positions under more forcing conditions. rsc.org For this compound, the specific regiochemical outcome—displacement of bromide at C-2 versus fluoride (B91410) at C-6—depends on the interplay between the activation by the ring nitrogen, the nature of the nucleophile, and the reaction conditions.
This compound reacts with a diverse range of nucleophiles, primarily resulting in the displacement of the bromide ion.
N-Nucleophiles : Amines readily react to form 2-aminopyridine (B139424) derivatives. These reactions can proceed via direct SNAr or be facilitated by transition metal catalysis (see section 3.2). nih.gov
O-Nucleophiles : Oxygen-based nucleophiles such as alkoxides and phenoxides are effective for introducing ether linkages at the C-2 position. For example, reactions with phenols can lead to the formation of 2-aryloxypyridine derivatives. nih.gov
S-Nucleophiles : Sulfur-based nucleophiles, like thiols, can displace the bromine atom to yield 2-thiopyridine compounds.
C-Nucleophiles : While direct SNAr with carbon nucleophiles is less common, strong carbanions can potentially react. However, the formation of carbon-carbon bonds is more efficiently achieved through transition-metal-catalyzed cross-coupling reactions.
The table below summarizes the typical SNAr reactions of this compound.
| Nucleophile Type | Example Nucleophile | Product Type |
| N-Nucleophile | Primary/Secondary Amine (R₂NH) | 2-(Dialkylamino)-3,5,6-trifluoropyridine |
| O-Nucleophile | Alkoxide (RO⁻) | 2-Alkoxy-3,5,6-trifluoropyridine |
| S-Nucleophile | Thiolate (RS⁻) | 2-(Alkylthio)-3,5,6-trifluoropyridine |
The kinetics of SNAr reactions on this compound are characteristic of a bimolecular process. The reaction rate is dependent on the concentration of both the pyridine substrate and the attacking nucleophile. The rate-determining step is typically the formation of the high-energy Meisenheimer intermediate. masterorganicchemistry.com The strong electron-withdrawing fluorine substituents play a crucial role in stabilizing this anionic intermediate, thereby lowering the activation energy and increasing the reaction rate. Thermodynamically, these reactions are generally favorable, driven by the formation of a stable aromatic product and the departure of a halide ion.
Electronic Factors: The reactivity of this compound in SNAr reactions is profoundly influenced by electronic effects. The three fluorine atoms exert a powerful -I (inductive) effect, which, combined with the electron-withdrawing nature of the pyridine nitrogen, creates a highly electron-deficient (electrophilic) aromatic ring. This pronounced electrophilicity is the primary driver for the compound's high reactivity towards nucleophiles.
Steric Factors: Steric hindrance can affect the rate of nucleophilic attack, particularly at the C-2 and C-6 positions, which are adjacent to the ring nitrogen. Bulky nucleophiles may experience steric repulsion from the neighboring fluorine atom at C-3 (for attack at C-2) or C-5 (for attack at C-6). rsc.org This can lead to a decrease in reaction rates compared to smaller nucleophiles. In some systems, steric effects have been shown to dramatically reduce reaction rates, as observed in the reaction of trinitrophenyl ethers with N-methylaniline compared to aniline. rsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile routes for the formation of C-C, C-N, and C-O bonds, with high selectivity for reaction at the C-Br bond over the more stable C-F bonds. baranlab.org
Prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve a palladium catalyst and proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
The following table summarizes key transition-metal-catalyzed reactions involving this compound and its analogues.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(OAc)₂ or Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-3,5,6-trifluoropyridine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Amine Base (e.g., Et₃N) | 2-Alkynyl-3,5,6-trifluoropyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Phosphine (B1218219) Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | 2-Amino-3,5,6-trifluoropyridine |
Data compiled from typical conditions for bromopyridine couplings. nih.govchemspider.comsoton.ac.ukresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling the bromopyridine with an organoboron reagent. The reaction offers high functional group tolerance and typically proceeds under mild conditions. For polyhalogenated substrates, the palladium catalyst selectively undergoes oxidative addition into the weaker C-Br bond over the stronger C-F bonds. baranlab.orgnih.gov
Sonogashira Coupling: This method facilitates the formation of a C(sp²)-C(sp) bond between the C-2 position of the pyridine ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper salts and is highly effective for synthesizing alkynylpyridines. soton.ac.uklibretexts.org Studies on closely related bromo-fluoro-cyanopyridines have shown excellent yields and functional group compatibility. soton.ac.ukresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a powerful tool for the synthesis of substituted aminopyridines from 2-bromopyridines. organic-chemistry.orgwikipedia.org The reaction is known for its broad substrate scope, allowing coupling with a wide variety of primary and secondary amines, and the development of specialized phosphine ligands has enabled these reactions to proceed with high efficiency. nih.govlibretexts.org
Suzuki-Miyaura Coupling Reactions of the Bromine Atom
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgnih.govsigmaaldrich.com In the context of this compound, the bromine atom at the 2-position serves as the primary leaving group in palladium-catalyzed coupling reactions with organoboron reagents.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst system, which often includes a phosphine ligand. libretexts.orgharvard.edu
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| Pd(OAc)₂/RuPhos | Na₂CO₃ | - | - | High | nih.gov |
| Pd/C | - | Aqueous Isopropanol | - | Good to Excellent | researchgate.net |
| Pd₂(dba)₃/PPh₃ | Cs₂CO₃ | Dioxane | 80 | 96 | harvard.edu |
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the coupling reaction. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for challenging substrates. organic-chemistry.orgclaremont.edu Moreover, organotrifluoroborates have emerged as robust alternatives to boronic acids, often providing improved stability and reactivity. nih.gov
Heck Reactions and Related Coupling Processes
The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides. organic-chemistry.org In the case of this compound, the bromine atom can be coupled with activated alkenes to introduce a vinyl group onto the pyridine ring. The reaction typically proceeds with trans selectivity. organic-chemistry.org
The development of highly active and stable palladium catalysts, including palladacycles and complexes with bulky ligands, has expanded the scope of the Heck reaction to include less reactive substrates. rug.nl Ligandless catalyst systems, such as Pd/C, have also been employed, particularly in industrial applications. rug.nl
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org For this compound, the bromine atom is the reactive site for coupling with terminal alkynes.
The reaction is generally performed under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free protocols have been developed to circumvent issues associated with homocoupling of the alkyne. libretexts.orgresearchgate.net The choice of palladium catalyst and ligands, such as N-heterocyclic carbenes (NHCs), can influence the reaction's efficiency. libretexts.org
Research has demonstrated the successful Sonogashira coupling of bromo-fluoro-substituted pyridines with a variety of terminal alkynes, including those with functional groups like free alcohols and amines. soton.ac.uk For example, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes proceeds in high yields using a Pd(PPh₃)₄/CuI catalyst system in a THF/Et₃N solvent mixture at room temperature. soton.ac.uk
Table 2: Sonogashira Coupling of a Halogenated Pyridine
| Pyridine Substrate | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 6-bromo-3-fluoro-2-cyanopyridine | Unfunctionalized Alkynes | Pd(PPh₃)₄/CuI | THF/Et₃N | 85-93 | soton.ac.uk |
| 6-bromo-3-fluoro-2-cyanopyridine | Functionalized Alkynes (with free alcohols/amines) | Pd(PPh₃)₄/CuI | THF/Et₃N | ~90 | soton.ac.uk |
Chemoselectivity in Multi-Halogenated Pyridine Systems
In polyhalogenated systems like this compound, the selective activation of one halogen over another is a critical aspect of its reactivity. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. wikipedia.org This inherent difference in reactivity allows for chemoselective transformations.
In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) center than the highly stable C-F bonds. core.ac.ukchem8.org This allows for selective coupling reactions at the bromine-substituted position while leaving the fluorine atoms intact. However, under certain metal-free conditions, site-selective C-N bond formation at the ortho-position to the nitrogen, involving the fluorine atom, has been observed in polyfluoropyridines. rsc.org
Studies on related polyhalogenated pyridines have shown that the order of substitution in Suzuki-Miyaura couplings can be controlled, demonstrating the principle of regioselectivity. beilstein-journals.org For instance, in 3,4,5-tribromo-2,6-dimethylpyridine, the reactivity of the bromine atoms is influenced by their position on the pyridine ring. beilstein-journals.org
Ligand Design and Catalyst Optimization for Selective Coupling
The design of ligands and the optimization of catalyst systems are crucial for achieving high selectivity and efficiency in cross-coupling reactions of multi-halogenated pyridines. nih.gov Bulky and electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., RuPhos), have proven effective in promoting the coupling of challenging substrates, including electron-deficient and sterically hindered pyridines. nih.govorganic-chemistry.org These ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved catalytic turnover. libretexts.org
For Suzuki-Miyaura reactions, the use of specific palladium precursors, such as Pd(OAc)₂, in combination with tailored phosphine ligands, has been shown to be highly effective for the coupling of heteroaryl halides. nih.govorganic-chemistry.org Automated systems have even been employed to rapidly screen and optimize catalyst components, including precatalysts and ligands, along with reaction parameters like temperature and catalyst loading. nih.gov
In some cases, ligand-free catalyst systems can provide excellent selectivity. nsf.gov For instance, triflate-selective Suzuki couplings have been achieved using ligand-free Pd(II) salts, which avoids side reactions at chloride positions that can occur with ligand-containing systems. nsf.gov The choice of base and the presence of additives like water can also significantly influence the reaction rate and outcome. nsf.gov
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium reagent. wikipedia.org This reaction is typically fast and proceeds via a kinetically controlled pathway. wikipedia.org
Regioselectivity in Lithium-Halogen Exchange
The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to result in a lithium-halogen exchange at the most reactive site. The general trend for halogen reactivity in this exchange is I > Br > Cl. wikipedia.org Therefore, the bromine atom in this compound is the anticipated site of exchange.
The exchange process involves the attack of the carbanion of the organolithium reagent on the halogen atom of the aryl halide. wikipedia.org This reaction is often carried out at low temperatures in an inert solvent to generate the corresponding lithiated species, which can then be trapped with an electrophile. byu.edu
In related polysubstituted aromatic systems, the regioselectivity of lithiation can be influenced by the presence of directing groups. researchgate.netrsc.org However, in the case of this compound, the inherent reactivity difference between the bromine and fluorine atoms is the primary determinant of the reaction's regioselectivity. The resulting 3,5,6-trifluoro-2-pyridyllithium is a valuable intermediate for the introduction of various functional groups at the 2-position of the pyridine ring. The presence of substituents with acidic protons on bromoheterocycles can be problematic, but protocols using a combination of a Grignard reagent and an organolithium have been developed to address this. nih.gov
Contrast with SNAr and Cross-Coupling Selectivity
The reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions is dictated by the electronic properties of the polyhalogenated ring. The C-Br bond at the 2-position is the primary site for these transformations, a selectivity driven by several factors.
In SNAr reactions, the pyridine nitrogen and the fluorine atoms exert a strong electron-withdrawing effect, making the pyridine ring highly electrophilic. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions. For this compound, nucleophilic attack occurs preferentially at the C2 position, displacing the bromide. This is because the bromine is a better leaving group than fluorine and the position is activated by the adjacent ring nitrogen. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction's regioselectivity. researchgate.net
Similarly, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the C2-Br bond is significantly more reactive than the C-F bonds. baranlab.org The selectivity is determined during the oxidative addition step, which is the rate-determining step in many cases. baranlab.org This step is influenced by the carbon-halogen bond dissociation energy (BDE) and the interaction between the LUMO of the heterocycle and the HOMO of the palladium catalyst. baranlab.org The C-Br bond has a lower BDE than the C-F bond, making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst. This inherent reactivity difference allows for selective functionalization at the C2 position while leaving the C-F bonds intact.
This predictable selectivity at the C2 position for both SNAr and cross-coupling reactions contrasts with the potential regioselectivity of other reaction types, such as halogen-metal exchange, where different electronic and orbital factors can lead to substitution at other positions on polyhalogenated aromatics. wuxibiology.com
Table 1: Comparison of Selectivity in SNAr and Cross-Coupling Reactions
| Reaction Type | Primary Reactive Site on this compound | Key Mechanistic Factor | Typical Reagents |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2-Br | Formation of stabilized Meisenheimer complex; Leaving group ability (Br > F) | Amines, Alkoxides, Thiols |
| Palladium-Catalyzed Cross-Coupling | C2-Br | Ease of oxidative addition; Bond Dissociation Energy (C-Br < C-F) | Boronic acids (Suzuki), Organostannanes (Stille), Terminal alkynes (Sonogashira) with a Pd catalyst |
Application in Organometallic Intermediate Generation
The generation of organometallic intermediates from this compound is a crucial strategy for introducing a wider array of functional groups. The most common method for this is halogen-metal exchange, which allows for the creation of a nucleophilic carbon center on the pyridine ring.
Given the C-Br bond's higher reactivity compared to the C-F bonds, bromine-lithium exchange is the most direct route to a specific organometallic derivative. Reaction of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to selectively cleave the C-Br bond. This process would generate the highly reactive intermediate, 2-lithio-3,5,6-trifluoropyridine. This approach avoids competitive addition to the pyridine ring, a common side reaction that can be suppressed by using hindered lithium reagents or low temperatures. clockss.org
This newly formed pyridyl-lithium species is a potent nucleophile and can be trapped with various electrophiles to install diverse substituents at the 2-position. Examples of such electrophiles include aldehydes, ketones, carbon dioxide, and alkyl halides. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides access to a range of 2-substituted-3,5,6-trifluoropyridines that are not readily accessible through direct substitution methods.
While bromine-lithium exchange is the most predictable pathway, directed ortho-lithiation (DoM) presents an alternative, albeit less likely, route for generating organometallic intermediates from related systems. In pyridine derivatives lacking a halogen, a directing metalating group (DMG) can guide lithiation to an adjacent position. clockss.org For this compound, the inherent reactivity of the C-Br bond towards exchange typically dominates over direct C-H lithiation.
Table 2: Generation and Reaction of Organometallic Intermediate
| Step | Description | Reagent Example | Intermediate/Product |
|---|---|---|---|
| 1. Halogen-Metal Exchange | Selective cleavage of the C-Br bond to form a lithium reagent. | n-Butyllithium (n-BuLi), -78 °C | 2-Lithio-3,5,6-trifluoropyridine |
| 2. Electrophilic Quench | Reaction of the organolithium intermediate with an electrophile. | Dimethylformamide (DMF) | 3,5,6-Trifluoropyridine-2-carboxaldehyde |
Other Significant Transformations
Beyond substitution and coupling reactions, the reactivity of this compound extends to other important transformations, including oxidation, reduction, radical reactions, and dearomatization strategies. These pathways offer further opportunities for molecular diversification.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target either the pyridine ring or its substituents, although the highly electron-deficient nature of the ring influences the feasibility of these reactions.
Oxidation: The pyridine ring itself is generally resistant to oxidation due to its electron-poor character, which is further intensified by the three fluorine substituents. Oxidation would typically require harsh conditions and is not a common transformation. However, if the compound were functionalized with an oxidizable group (e.g., a thiol), that group could be selectively oxidized. For instance, the oxidation of a thiol-substituted polyfluoropyridine to the corresponding sulfonic acid has been reported. nih.gov
Reduction: Reduction of the pyridine ring is a more common transformation. Catalytic hydrogenation using catalysts like platinum oxide or Raney nickel can reduce the aromatic pyridine ring to the corresponding piperidine. clockss.org Another powerful method involves the use of samarium diiodide (SmI₂) in the presence of a proton source like water, which can effectively reduce pyridines to piperidines under mild conditions. clockss.org Applying these methods to this compound would likely lead to the formation of 2-bromo-3,5,6-trifluoropiperidine, although the C-Br bond might also be susceptible to reduction (hydrogenolysis) depending on the specific conditions and catalyst used.
Radical Reactions
The C-Br bond in this compound is a potential site for radical reactions. Photochemical or radical-initiator-induced homolytic cleavage of the C-Br bond could generate a 3,5,6-trifluoropyridin-2-yl radical. Bromine itself is known to form reactive radical species upon exposure to light. researchoutreach.org This pyridyl radical could then participate in various radical-mediated processes, such as addition to alkenes or alkynes, or in atom transfer radical addition (ATRA) reactions.
While specific studies detailing the radical reactions of this compound are not prevalent, the principles are well-established for other bromo-aromatic compounds. For example, radical addition reactions involving related compounds like alkyl 2-bromo-2,2-difluoroacetates have been demonstrated. nih.govresearchgate.net Furthermore, photochemical reactions of fluorinated pyridines with transition metal complexes can proceed through pathways involving C-F or C-H bond activation, hinting at the diverse reactivity of the fluorinated pyridine core under photochemical conditions. nih.gov
Dearomatization Strategies for Functionalization
Dearomatization of N-heterocycles is a powerful strategy for synthesizing complex, three-dimensional scaffolds from simple aromatic precursors. amanote.com For an electron-deficient system like this compound, dearomatization would likely be initiated by a nucleophilic attack on the ring.
Several strategies developed for other N-heterocycles could potentially be applied. For example, transition-metal-mediated dearomatization or organocatalytic asymmetric dearomatization through fluorocyclization has been shown to be effective for other systems. nih.gov A recent approach involves the N-difluoromethylative dearomatization of N-heterocycles using bromo(difluoro)acetic acid, which proceeds via nucleophilic attack of the ring nitrogen followed by further transformations. chemrxiv.org
Applying such a strategy to this compound could involve an initial nucleophilic addition at a carbon atom, disrupting the aromaticity to form a dearomatized anionic intermediate. This intermediate could then be trapped or undergo further reaction. The high degree of fluorination could facilitate the initial nucleophilic attack but might also influence the stability and subsequent reaction pathways of the dearomatized intermediate. These strategies remain largely exploratory for this specific substrate but represent a promising avenue for creating novel, highly functionalized, and saturated N-heterocyclic structures. chim.itmq.edu.au
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-3,5,6-trifluoropyridine, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential to fully characterize its structure.
Due to the substitution pattern of this compound, the pyridine (B92270) ring contains only one hydrogen atom at the C-4 position. Consequently, the ¹H NMR spectrum is expected to be relatively simple, exhibiting a single signal for this proton. The chemical shift of this proton is influenced by the electronegative fluorine and bromine atoms, as well as the nitrogen atom in the pyridine ring. The multiplicity of this signal will be determined by its coupling to the adjacent fluorine atoms at the C-3 and C-5 positions.
The ¹³C NMR spectrum of this compound provides valuable information about the five carbon atoms in the pyridine ring. Each carbon atom is in a unique chemical environment due to the different halogen substituents, resulting in five distinct signals. The chemical shifts of these carbons are significantly affected by the attached halogens. The carbon atom bonded to bromine (C-2) will show a characteristic shift, while the carbons bonded to fluorine (C-3, C-5, and C-6) will exhibit large C-F coupling constants, which can be a key diagnostic feature. The remaining carbon (C-4) will also have its chemical shift influenced by the adjacent fluorine atoms.
Specific experimental ¹³C NMR chemical shifts and coupling constants for this compound are not publicly documented.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show three distinct signals corresponding to the fluorine atoms at the C-3, C-5, and C-6 positions. The chemical shifts of these fluorine atoms provide insight into their local electronic environments. Furthermore, the coupling between the different fluorine nuclei (F-F coupling) and between the fluorine and hydrogen nuclei (H-F coupling) would result in complex splitting patterns, offering a wealth of structural information. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei. wikipedia.org
Publicly accessible experimental ¹⁹F NMR data for this compound is currently unavailable.
In the study of more complex molecules derived from this compound, such as its adducts formed in chemical reactions, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques allow for the establishment of connectivity between different atoms within the molecule, confirming the structural assignment. For instance, COSY can identify coupled protons, while HSQC and HMBC can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present.
The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the various stretching and bending vibrations of the C-H, C-N, C-Br, and C-F bonds, as well as the vibrations of the pyridine ring itself. The C-F stretching vibrations typically appear as strong absorptions in the IR spectrum in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration would be found at a lower frequency. The analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's structure and bonding.
Detailed experimental IR and Raman spectra with specific vibrational mode assignments for this compound are not available in the public literature.
Correlation with Molecular Structure and Bonding
The spectroscopic signatures of this compound are intrinsically linked to its molecular architecture. The pyridine ring, an aromatic heterocycle, possesses a distinct electronic structure that is significantly perturbed by the presence of highly electronegative fluorine atoms and the bromine atom.
The three fluorine atoms at positions 3, 5, and 6, and the bromine atom at position 2, exert strong electron-withdrawing inductive effects. This leads to a significant polarization of the C-F and C-Br bonds and influences the electron density distribution within the pyridine ring. This electronic perturbation is directly reflected in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the sole hydrogen atom at position 4 is expected to show a characteristic chemical shift in the ¹H NMR spectrum, influenced by the adjacent fluorine and bromine substituents.
In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the halogens will exhibit chemical shifts at lower field values due to the deshielding effect of the electronegative substituents. Furthermore, the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide valuable information about the connectivity and spatial relationship between carbon and fluorine atoms.
Infrared (IR) spectroscopy would reveal characteristic absorption bands corresponding to the vibrational modes of the molecule. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, providing evidence for the presence of these functional groups. The aromatic C-H stretching and bending vibrations, as well as the pyridine ring vibrations, would also contribute to the unique IR fingerprint of the molecule.
Computational Chemistry and Theoretical Studies
Simulation of Spectroscopic Data for Validation
In the field of computational chemistry, the validation of theoretical models is a critical step to ensure their accuracy and predictive power. A powerful method for this validation is the simulation of spectroscopic data, which can then be compared with experimental measurements. For 2-Bromo-3,5,6-trifluoropyridine, techniques such as Density Functional Theory (DFT) are employed to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. The close agreement between the simulated and experimental spectra serves as a strong indicator of the validity of the computed molecular geometry and electronic structure.
The process typically involves optimizing the molecular geometry of the compound and then performing frequency calculations at the same level of theory. These calculations yield the vibrational frequencies and intensities for IR and Raman spectra, as well as chemical shifts for NMR spectra.
Vibrational Spectra (FT-IR and Raman)
The simulation of vibrational spectra is a common practice for the structural elucidation of newly synthesized compounds. For halogenated pyridines, DFT calculations have been shown to provide theoretical spectra that are in excellent agreement with experimental data. nih.gov The process involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model.
A hypothetical comparison between the experimental and calculated vibrational frequencies for this compound is presented in Table 1. Such a comparison would allow for the definitive assignment of vibrational modes to specific molecular motions, such as C-F stretching, C-Br stretching, and pyridine (B92270) ring vibrations. The agreement between the calculated and observed frequencies would validate the computational method used. nih.gov
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3080 | ~3085 | ~3082 | C-H stretching |
| ~1620 | ~1625 | ~1618 | C=N stretching |
| ~1580 | ~1582 | ~1575 | C=C stretching |
| ~1450 | ~1455 | ~1448 | Pyridine ring stretching |
| ~1250 | ~1252 | ~1245 | C-F stretching |
| ~1050 | ~1055 | ~1048 | C-F stretching |
| ~850 | ~852 | ~845 | C-F stretching |
| ~650 | Not observed | ~648 | C-Br stretching |
| ~550 | ~555 | ~548 | Ring deformation |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar halogenated pyridines.
NMR Spectra
The simulation of NMR spectra is another crucial tool for the validation of computational models. The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software. These calculations provide theoretical chemical shifts that can be directly compared with experimental values obtained from NMR spectroscopy.
For this compound, the single proton on the pyridine ring, as well as the carbon, nitrogen, and fluorine atoms, would each have characteristic chemical shifts. A comparison of the calculated and experimental shifts, as illustrated in the hypothetical Table 2, would provide a detailed validation of the electronic environment of each atom in the molecule as predicted by the computational model.
Table 2: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| ¹H | 4 | ~7.8 | ~7.7 |
| ¹³C | 2 | ~140 | ~139 |
| ¹³C | 3 | ~150 (d, JCF) | ~149 (d, JCF) |
| ¹³C | 4 | ~115 (t, JCF) | ~114 (t, JCF) |
| ¹³C | 5 | ~155 (d, JCF) | ~154 (d, JCF) |
| ¹³C | 6 | ~152 (d, JCF) | ~151 (d, JCF) |
| ¹⁹F | 3 | ~-130 | ~-129 |
| ¹⁹F | 5 | ~-110 | ~-109 |
| ¹⁹F | 6 | ~-90 | ~-89 |
| ¹⁵N | 1 | ~-70 | ~-69 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar fluorinated pyridines. 'd' denotes a doublet and 't' denotes a triplet, indicating coupling with neighboring fluorine atoms.
The successful simulation of these spectroscopic data and their strong correlation with experimental measurements would provide a high degree of confidence in the theoretical model of this compound. This validated model could then be used to reliably predict other chemical properties and reactivity of the molecule.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Fluorinated Organic Molecules
The strategic placement of fluorine atoms and a reactive bromine handle on the pyridine (B92270) core makes 2-bromo-3,5,6-trifluoropyridine a versatile starting material for the construction of more elaborate fluorinated organic structures. The presence of fluorine can significantly alter the physical, chemical, and biological properties of organic compounds, making this building block particularly attractive for creating novel molecules with tailored characteristics.
Synthesis of Novel Polyfluorinated Heterocycles
This compound serves as a key scaffold for the synthesis of various polyfluorinated heterocyclic compounds. Through nucleophilic aromatic substitution (SNAr) reactions, the bromine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce new functional groups and build more complex heterocyclic systems. For instance, tandem SNAr reactions can be employed to annulate new rings onto the pyridine core, leading to the formation of novel bicyclic and polycyclic fluorinated heterocycles. lboro.ac.uk The resulting compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the high degree of fluorination. lboro.ac.uk
| Starting Material | Reagent | Product Type | Significance |
| This compound | Dinucleophiles (e.g., diamines, diols) | Fused polyfluorinated heterocycles | Potential for novel bioactive compounds and materials |
| This compound | Azides | Fluorinated tetrazolopyridines | Access to high-energy materials and biologically active scaffolds |
| This compound | Hydrazine | Fluorinated pyridazines | Building blocks for pharmaceuticals and agrochemicals |
Preparation of Fluoroalkyl- and Fluoroaryl-Substituted Pyridines
The bromine atom in this compound is also amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide array of fluoroalkyl and fluoroaryl groups at the 2-position of the pyridine ring. The ability to selectively introduce these moieties is crucial for fine-tuning the electronic properties, lipophilicity, and metabolic stability of the target molecules. The resulting fluoroalkyl- and fluoroaryl-substituted pyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govjst.go.jp
For example, coupling with boronic acids or organostannanes containing fluoroalkyl or fluoroaryl motifs provides a direct route to these highly functionalized pyridine derivatives. The reaction conditions can often be tailored to achieve high yields and selectivity.
Precursor for Bioactive Compounds
The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological profiles. This compound serves as a valuable precursor for the synthesis of a variety of bioactive compounds, leveraging the beneficial effects of fluorine substitution.
Development of Fluorinated Pharmaceuticals
The trifluoropyridine moiety is a key component in a number of pharmaceutical candidates. The fluorine atoms can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability and bioavailability. this compound provides a direct entry point for incorporating this valuable structural motif into potential drug molecules. Its utility has been demonstrated in the synthesis of antiviral agents, where the trifluoromethyl groups can enhance potency and selectivity.
Synthesis of Agrochemicals
Similar to its role in pharmaceuticals, this compound is a key intermediate in the development of modern agrochemicals, including herbicides and fungicides. nih.govjst.go.jp The presence of the fluorinated pyridine core can lead to enhanced efficacy, improved metabolic stability in plants and soil, and a more favorable environmental profile. nih.govbohrium.com Many commercial pesticides contain a trifluoromethylpyridine moiety, highlighting the importance of this structural class in crop protection. nih.govjst.go.jp The synthesis of these agrochemicals often involves the reaction of this compound with other functionalized building blocks. jst.go.jp
| Agrochemical Class | Example Compound Moiety | Role of Fluorinated Pyridine |
| Herbicides | Aryloxyphenoxypropionates | Enhanced herbicidal activity and selectivity |
| Fungicides | Strobilurin analogues | Improved fungicidal potency and systemic properties |
| Insecticides | Neonicotinoid derivatives | Increased insecticidal efficacy and metabolic resistance |
Intermediate in Drug Discovery and Design
In the early stages of drug discovery, access to a diverse range of molecular scaffolds is crucial for identifying new lead compounds. This compound serves as a versatile intermediate that allows for the rapid generation of libraries of fluorinated pyridine derivatives. lboro.ac.uk By systematically modifying the substituent at the 2-position through various chemical transformations, medicinal chemists can explore the structure-activity relationships (SAR) of a given pharmacophore. This process is essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. The reactivity of the bromine atom allows for the introduction of a wide variety of functional groups, facilitating the exploration of chemical space around the trifluoropyridine core.
Role in Material Science and Polymer Chemistry
In materials science, this compound is primarily utilized as a monomer or a cross-linking agent. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring and the C-Br bond, making it a key component in the synthesis of advanced materials with enhanced properties.
Synthesis of Fluorinated Polymers and Networks
This compound serves as a critical monomer in polymerization reactions to produce fluorinated polymers. These polymers often exhibit superior thermal stability, chemical resistance, and specific electronic properties, making them suitable for applications in demanding environments such as coatings and electronic components.
The incorporation of the trifluoropyridinyl moiety into polymer backbones can be achieved through various polymerization techniques. One of the key reactions exploited is nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile from another monomer. This reactivity allows for the formation of diverse polymer structures, including poly(arylene ether)s.
Table 1: Illustrative Synthesis of a Fluorinated Poly(arylene ether) using this compound
| Reactants | Reaction Conditions | Resulting Polymer Structure (Repeating Unit) | Key Properties |
| This compound, Bisphenol A | Base (e.g., K₂CO₃), Aprotic Polar Solvent (e.g., DMF, NMP), High Temperature | -[O-C₆H₄-C(CH₃)₂-C₆H₄-O-(3,5,6-trifluoropyridin-2-yl)]n- | High thermal stability, excellent chemical resistance, low dielectric constant |
While specific research detailing the synthesis of polymers directly from this compound is not abundant in publicly available literature, the analogous reactivity of similar fluorinated aromatic compounds suggests its potential in creating highly fluorinated polymer networks. These networks, formed by reacting the monomer with multifunctional cross-linking agents, would likely exhibit exceptional thermal and chemical stability due to the high density of strong C-F and C-N bonds. The cross-linked structure would further enhance the mechanical properties and solvent resistance of the material.
Precursors for Specialty Chemicals and Advanced Materials
The reactivity of this compound makes it a versatile precursor for a range of specialty chemicals and advanced materials. The bromine atom can be readily substituted by various functional groups through nucleophilic substitution reactions or transformed via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. This allows for the introduction of the trifluoropyridinyl moiety into a wide array of molecular scaffolds.
These specialty chemicals often serve as key intermediates in the synthesis of complex molecules with specific functions, including those for electronic and optical applications. For instance, the trifluoropyridinyl group is known to influence the electronic properties of organic molecules, making it a desirable component in materials for organic light-emitting diodes (OLEDs) or other electronic devices.
While specific, publicly documented examples of specialty chemicals derived directly from this compound for materials science applications are limited, the general synthetic utility of this class of compounds is well-established. The ability to introduce a highly fluorinated, electron-deficient aromatic ring into larger molecular structures is a powerful tool for tuning the properties of advanced materials.
Table 2: Potential Specialty Chemicals Derived from this compound
| Reactant | Reaction Type | Potential Product | Potential Application Area |
| Arylboronic acid | Suzuki-Miyaura Coupling | 2-Aryl-3,5,6-trifluoropyridine | Organic electronics, liquid crystals |
| Terminal alkyne | Sonogashira Coupling | 2-Alkynyl-3,5,6-trifluoropyridine | Functional polymers, molecular wires |
| Amine | Buchwald-Hartwig Amination | 2-Amino-3,5,6-trifluoropyridine derivatives | High-performance polymers, charge-transport materials |
The development of such specialty chemicals from this compound is an active area of research, driven by the continuous demand for new materials with superior performance characteristics for a variety of high-tech applications.
Future Research Directions and Challenges
Development of Greener Synthetic Routes
Traditional methods for the synthesis of polyfluorinated pyridines often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant chemical waste. A key challenge is the development of more environmentally benign and efficient synthetic pathways to 2-Bromo-3,5,6-trifluoropyridine and its derivatives.
Future research in this area is likely to concentrate on several promising strategies:
Continuous Flow Chemistry: The use of microreactor technology offers significant advantages over conventional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation. acs.orgdurham.ac.uk The development of a continuous flow synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste generation. durham.ac.ukuc.pt Flow chemistry has already been successfully applied to other fluorination reactions, demonstrating its potential for producing fluorinated heterocycles more sustainably. acs.orgdurham.ac.uknih.gov
Late-Stage C-H Functionalization: A major goal in modern synthetic chemistry is the ability to directly convert C-H bonds into new functional groups in the final stages of a synthesis. Research into the selective C-H fluorination of pyridine (B92270) rings is an active area. orgsyn.orgresearchgate.netpsu.edu Developing methods for the late-stage introduction of the bromo or fluoro substituents onto a pre-formed pyridine core could dramatically shorten synthetic sequences and improve atom economy.
Alternative Fluorinating Reagents: Many traditional fluorination methods employ hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). Research into safer and more selective fluorinating agents is crucial. The use of reagents like silver(II) fluoride (AgF2), which can perform C-H fluorination at or near ambient temperature, represents a promising avenue. orgsyn.orgpsu.edu
| Strategy | Potential Advantages | Relevant Research Areas |
| Continuous Flow Chemistry | Improved safety, higher efficiency, reduced waste, automation | Microreactor design, process optimization, in-line purification acs.orgdurham.ac.ukuc.pt |
| Late-Stage C-H Functionalization | Increased synthetic efficiency, reduced step count | Development of selective catalysts, understanding regioselectivity orgsyn.orgresearchgate.netpsu.eduacs.org |
| Alternative Fluorinating Reagents | Enhanced safety, improved selectivity | Use of solid-state fluorinating agents, electrochemical methods nih.govorgsyn.orgpsu.edu |
Exploration of Novel Catalytic Transformations
The bromine atom and the highly fluorinated ring of this compound make it a versatile substrate for a wide range of catalytic reactions. While its utility in nucleophilic aromatic substitution (SNA_r) and some cross-coupling reactions is established, there is considerable scope for exploring novel catalytic transformations.
Future research directions include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. chemeurope.com The application of photocatalytic methods to functionalize this compound could unlock new reaction pathways. chemeurope.comnih.gov For instance, photocatalytic cross-coupling reactions or the generation of pyridinyl radicals could lead to novel derivatives that are difficult to access through traditional methods. nih.govresearchgate.net
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura and Heck couplings are known, the exploration of other cross-coupling reactions, such as Sonogashira, Stille, and Buchwald-Hartwig aminations, with this compound as a substrate is an area for further investigation. nsf.gov Optimizing reaction conditions for these transformations will expand the synthetic toolbox for creating complex molecules.
C-H Activation/Functionalization: Beyond the introduction of fluorine, direct C-H functionalization of the pyridine ring at the remaining C-H position (C-4) would be a highly valuable transformation. This would allow for the late-stage introduction of various functional groups, providing rapid access to a library of derivatives for biological screening or materials science applications. nih.gov
| Catalytic Method | Potential Application to this compound | Desired Outcome |
| Photocatalysis | Radical-based functionalization, novel cross-couplings chemeurope.comnih.gov | Access to unique molecular architectures under mild conditions. |
| Advanced Cross-Coupling | Sonogashira, Stille, Buchwald-Hartwig aminations nsf.gov | Diversification of substituents at the C-2 position. |
| C-H Activation | Functionalization at the C-4 position nih.gov | Late-stage modification to create diverse molecular libraries. |
Computational Design of New Reactivity Modes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mostwiedzy.plresearchgate.net Applying these methods to this compound can provide valuable insights and guide experimental work.
Key areas for future computational research include:
Predicting Reaction Pathways and Selectivity: DFT calculations can be used to model the transition states and reaction profiles of potential transformations of this compound. mostwiedzy.plresearchgate.net This can help in predicting the feasibility of a new reaction, understanding regioselectivity, and optimizing reaction conditions before extensive experimental work is undertaken.
Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts specifically tailored for transformations involving polyfluorinated pyridines. By understanding the electronic interactions between the substrate and the catalyst, it is possible to design ligands or catalytic systems that enhance reactivity and selectivity. uci.edu
Understanding Electronic Properties: The highly electron-deficient nature of the pyridine ring in this compound governs its reactivity. Computational studies can provide a detailed picture of the molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and other electronic parameters. researchgate.net This fundamental understanding can inspire the design of new reactions and applications.
| Computational Approach | Application | Potential Impact |
| DFT Calculations | Modeling reaction mechanisms and transition states mostwiedzy.plresearchgate.net | Prediction of product distribution and reaction feasibility. |
| Catalyst Design | In silico screening of ligands and catalytic systems uci.edu | Accelerated discovery of efficient and selective catalysts. |
| Electronic Structure Analysis | Mapping electrostatic potential and frontier orbitals researchgate.net | Rationalizing observed reactivity and predicting new reaction modes. |
Expansion into Emerging Fields of Chemical Science
The unique properties conferred by the dense arrangement of fluorine atoms and the reactive bromine handle make this compound an attractive building block for advanced materials and chemical biology probes.
Future research should focus on leveraging these properties in emerging areas:
Sustainable Functional Materials: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. rsc.org There is an opportunity to use this compound as a monomer or cross-linking agent to create novel, sustainable fluorinated polymers with tailored properties for applications such as recyclable materials or advanced coatings. rsc.org The development of depolymerizable semi-fluorinated polymers is a particularly promising direction for creating a circular economy for these materials. rsc.org
Chemical Biology and Medicinal Chemistry: The incorporation of polyfluorinated motifs can significantly impact the biological activity, metabolic stability, and lipophilicity of drug candidates. nih.gov this compound can be used as a scaffold to synthesize novel bioactive compounds for screening in drug discovery programs. Its ability to participate in late-stage functionalization reactions makes it a valuable tool for creating analogues of known drugs to improve their properties. acs.org
Organic Electronics: The strong electron-withdrawing nature of the trifluoropyridyl group can be exploited in the design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Incorporating this moiety into larger conjugated systems can tune the electronic energy levels (HOMO/LUMO) and influence the charge transport properties of the resulting materials.
| Emerging Field | Application of this compound | Research Goal |
| Sustainable Materials | Monomer for novel fluoropolymers rsc.org | Development of recyclable, high-performance materials. |
| Chemical & Medicinal Chemistry | Scaffold for bioactive compounds nih.gov | Discovery of new therapeutic agents with improved properties. |
| Organic Electronics | Building block for electron-deficient materials | Design of new materials for advanced electronic devices. |
Q & A
Q. How can contradictions in reported halogen reactivity data for polyhalogenated pyridines be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
